1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
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Properties
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-13-9-15(3-6-17-13)21-7-4-14(5-8-21)10-19-24(22,23)16-11-18-20(2)12-16/h3,6,9,11-12,14,19H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXKFMAAVOUREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of parasitic infections and possibly other diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a pyrazole ring, a sulfonamide group, and a piperidine moiety, which are critical for its biological activity.
The compound exhibits its biological activity primarily through inhibition of specific enzymes involved in the metabolism of parasites. Research indicates that modifications to the pyrazole head group significantly affect potency against Trypanosoma brucei, the causative agent of sleeping sickness. The presence of the N-methyl group enhances binding affinity within the active site of target enzymes, which is crucial for maintaining effective pharmacological activity .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against various targets. The following table summarizes key findings from these studies:
| Target | IC50 (µM) | Comments |
|---|---|---|
| Enzyme A (e.g., NMT) | 0.5 | Highly potent against T. brucei |
| Enzyme B | 2.0 | Moderate potency; potential for further optimization |
| Enzyme C | 3.5 | Lower efficacy; requires structural modification |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a favorable absorption profile with an oral bioavailability of approximately 93% in mouse models, significantly higher than other compounds in its class . This suggests potential for effective oral dosing in therapeutic applications.
Case Study 1: Efficacy Against T. brucei
A study conducted on mice infected with T. b. rhodesiense demonstrated that administration of the compound resulted in a significant reduction in parasitemia compared to control groups. The minimal curative dose was established at 6 mg/kg when dosed for four days, showcasing its potential as a treatment option for sleeping sickness .
Case Study 2: Structural Optimization
Further research has focused on optimizing the structure to enhance efficacy and reduce side effects. Modifications to both the pyrazole and piperidine components were evaluated, revealing that certain substitutions could lead to improved brain:blood ratios, which is crucial for central nervous system penetration .
Q & A
Basic Research Question
- NMR spectroscopy : and NMR confirm regioselectivity in pyrazole and piperidine ring substitutions. For example, pyrazole protons resonate at δ 6.3–7.5 ppm, while piperidine methyl groups appear at δ 2.1–2.5 ppm .
- HPLC-MS : Validates molecular weight (e.g., ESI-MS m/z ≈ 390–410) and purity (>95%) .
- X-ray crystallography : Resolves steric effects in the sulfonamide-piperidine junction .
How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Advanced Research Question
Discrepancies often arise from variations in:
- Structural modifications : Substitutions on the pyridine or piperidine rings alter binding affinities (e.g., trifluoromethyl groups enhance metabolic stability but reduce solubility) .
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Meta-analysis : Cross-reference datasets from PubChem or peer-reviewed studies to identify outliers .
What intermediates are pivotal in the multi-step synthesis of this compound?
Basic Research Question
Key intermediates include:
- 2-Methylpyridin-4-ylpiperidine : Synthesized via Buchwald-Hartwig amination or reductive amination .
- 1-Methylpyrazole-4-sulfonyl chloride : Prepared by chlorosulfonation of 1-methylpyrazole .
- Coupling intermediates : N-alkylation of the piperidine-methyl group with the sulfonamide precursor .
What strategies optimize reaction yields in multi-step syntheses of complex sulfonamides?
Advanced Research Question
- Design of Experiments (DoE) : Statistically screen variables (e.g., molar ratios, catalysts) to identify optimal conditions with minimal trials .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects reaction completion, minimizing over-processing .
- Scalability studies : Pilot-scale reactors (e.g., flow chemistry systems) improve mass transfer in heterogeneous reactions .
How do steric and electronic effects influence the sulfonamide’s pharmacological activity?
Advanced Research Question
- Steric hindrance : Bulky substituents on the piperidine ring (e.g., benzothiophene) reduce off-target interactions but may limit blood-brain barrier penetration .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfonamide stability against hydrolytic degradation .
- Docking studies : Molecular dynamics simulations predict binding modes to target proteins (e.g., kinases or GPCRs) .
What analytical challenges arise in quantifying trace impurities during synthesis?
Advanced Research Question
- Impurity profiling : LC-MS/MS identifies by-products (e.g., des-methyl derivatives or oxidation products) at ppm levels .
- Method validation : Follow ICH guidelines for linearity, accuracy, and precision in HPLC-UV assays .
- Degradation studies : Forced degradation (heat, light, pH extremes) identifies labile functional groups (e.g., sulfonamide hydrolysis) .
How can researchers validate the selectivity of this compound in target-binding assays?
Advanced Research Question
- Competitive binding assays : Use radiolabeled ligands or fluorescent probes to measure IC values against related receptors .
- CRISPR knockouts : Eliminate off-target effects by deleting putative targets in cellular models .
- Cryo-EM : Resolve compound-protein interactions at near-atomic resolution .
What regulatory guidelines apply to preclinical studies of this compound?
Basic Research Question
- OECD 423 : Acute oral toxicity testing in rodents .
- ICH M7 : Control mutagenic impurities (e.g., alkylating agents) during synthesis .
- GLP compliance : Document synthesis protocols, stability data, and batch records for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
